molecular formula C24H16F3N3O2 B4301636 5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

Cat. No.: B4301636
M. Wt: 435.4 g/mol
InChI Key: XBNIWJFFYRDNQF-UHFFFAOYSA-N
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Description

5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethoxy group, a benzyl group, and a pyridazinoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxy group, and subsequent functionalization to introduce the benzyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group.

    Reduction: Reduction reactions can be used to modify the pyridazinoindole core.

    Substitution: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions typically include various functionalized derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins by forming hydrogen bonds . The indole core can interact with multiple receptors, making the compound pharmacologically active .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is unique due to its combination of a trifluoromethoxy group, a benzyl group, and a pyridazinoindole core. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-benzyl-2-[4-(trifluoromethoxy)phenyl]pyridazino[4,3-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O2/c25-24(26,27)32-18-12-10-17(11-13-18)30-22(31)14-21-23(28-30)19-8-4-5-9-20(19)29(21)15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNIWJFFYRDNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NN(C(=O)C=C42)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 2
Reactant of Route 2
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 3
Reactant of Route 3
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 4
Reactant of Route 4
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 5
Reactant of Route 5
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 6
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

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